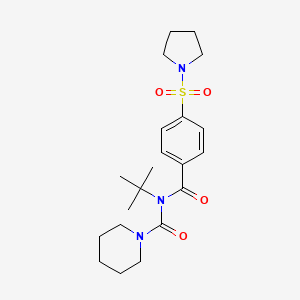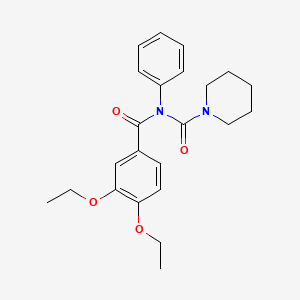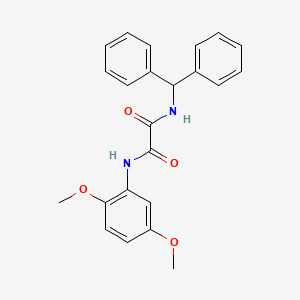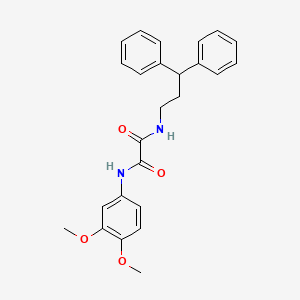
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide (CPMPCB) is an important organic compound with a wide variety of applications in scientific research. This compound is a derivative of benzamide, a type of organic compound made up of a benzene ring attached to an amide group. CPMPCB can be synthesized using a variety of methods, and has been used in a variety of research applications.
科学研究应用
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as the biochemical and physiological effects of drugs. This compound has also been used to study the regulation of gene expression and the mechanisms of action of drugs. In addition, this compound has been used to study the effects of environmental pollutants on human health and the effects of drugs on the immune system.
作用机制
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been shown to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme, preventing the substrate from binding and preventing the enzyme from catalyzing the reaction. This compound has also been shown to inhibit the activity of certain drug targets, such as the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of certain enzymes, such as COX-2. In addition, this compound has been shown to inhibit the activity of certain drug targets, such as the enzyme cyclooxygenase-2 (COX-2). This compound has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor 5-HT2A.
实验室实验的优点和局限性
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide is a useful tool for scientific research due to its ability to inhibit the activity of certain enzymes and drug targets. However, there are some limitations to its use in lab experiments. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound is not very stable, which can make it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for research involving N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide. One potential direction is to explore its use as a potential therapeutic agent, as it has been shown to inhibit the activity of certain enzymes and drug targets. Another potential direction is to explore its use as a tool to study gene expression and the mechanisms of action of drugs. Additionally, further research could be conducted to explore the effects of this compound on human health and the environment.
合成方法
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide can be synthesized through a variety of methods. One common method is the reaction of 3-chlorophenol with morpholine-4-sulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. This reaction yields this compound as a white solid with a melting point of 122-124°C. Other methods of synthesis include the reaction of 3-chlorophenol and piperidine-1-carbonyl chloride in the presence of triethylamine, and the reaction of 3-chlorophenol and morpholine-4-sulfonyl chloride in the presence of piperidine-1-carbonyl chloride.
属性
IUPAC Name |
N-(3-chlorophenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S/c24-19-5-4-6-20(17-19)27(23(29)25-11-2-1-3-12-25)22(28)18-7-9-21(10-8-18)33(30,31)26-13-15-32-16-14-26/h4-10,17H,1-3,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOWFXBTWVBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)

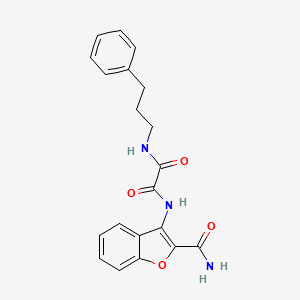
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)
